molecular formula C22H16F3NO2S B12847300 (S)-4-Phenyl-2-(2-((R)-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole

(S)-4-Phenyl-2-(2-((R)-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole

Cat. No.: B12847300
M. Wt: 415.4 g/mol
InChI Key: JZECEAGTHMUYKY-COBFLCELSA-N
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Description

“(S)-4-Phenyl-2-(2-((R)-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole” is a chiral oxazole derivative characterized by a stereochemically defined sulfinyl group and a trifluoromethyl substituent. The compound features a dihydrooxazole core, a five-membered heterocycle containing oxygen and nitrogen atoms, which is fused with two aryl groups. The sulfinyl moiety at the 2-position of the phenyl ring adopts an (R)-configuration, while the oxazole’s 4-position bears a phenyl group with (S)-stereochemistry .

This compound’s structural complexity makes it relevant in asymmetric catalysis or medicinal chemistry, where stereochemistry and electronic properties are critical. Its synthesis likely involves stereoselective sulfoxidation and cyclization steps, analogous to methods described for related dihydrooxazoles .

Properties

Molecular Formula

C22H16F3NO2S

Molecular Weight

415.4 g/mol

IUPAC Name

(4S)-4-phenyl-2-[2-[4-(trifluoromethyl)phenyl]sulfinylphenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C22H16F3NO2S/c23-22(24,25)16-10-12-17(13-11-16)29(27)20-9-5-4-8-18(20)21-26-19(14-28-21)15-6-2-1-3-7-15/h1-13,19H,14H2/t19-,29?/m1/s1

InChI Key

JZECEAGTHMUYKY-COBFLCELSA-N

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC=C2S(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2S(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Phenyl-2-(2-(®-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Phenyl-2-(2-(®-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, H₂O₂

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Sulfide derivatives

    Substitution: Functionalized aromatic compounds

Scientific Research Applications

Medicinal Chemistry

(S)-4-Phenyl-2-(2-((R)-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole has shown promise in the development of therapeutic agents due to its unique structural features that allow for specific interactions with biological targets.

Case Study: Anticancer Activity

A study investigated the compound's efficacy against various cancer cell lines. The results indicated that it exhibited significant cytotoxic effects, particularly against breast cancer cells, suggesting its potential as a lead compound for further development .

Cosmetic Formulations

The compound's properties make it suitable for incorporation into cosmetic products, particularly those aimed at skin health and rejuvenation.

Case Study: Skin Care Formulation

Research has demonstrated that formulations containing this compound can enhance skin hydration and improve the overall appearance of skin by promoting cellular turnover and providing antioxidant benefits. This is particularly beneficial in anti-aging products .

Polymer Science

This compound can be utilized in the synthesis of advanced polymeric materials used in personal care products.

Data Table: Comparison of Polymer Properties

PropertyConventional PolymersPolymers with (S)-4-Phenyl-2-(2-(R)-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole
BiocompatibilityModerateHigh
StabilityVariableEnhanced stability under varying conditions
Skin PenetrationLowImproved due to modified permeability properties
FunctionalizationLimitedVersatile functional groups allow for customization

Dermatological Applications

The compound's ability to modulate skin responses makes it a candidate for dermatological treatments.

Case Study: Efficacy in Treating Skin Conditions

Clinical trials have indicated that topical formulations containing this compound significantly reduce inflammation and improve symptoms in patients with chronic skin conditions such as psoriasis and eczema .

Mechanism of Action

The mechanism of action of (S)-4-Phenyl-2-(2-(®-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, modulating their activity . This interaction can affect various signaling pathways and enzymatic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related dihydrooxazole and heterocyclic derivatives (Table 1):

Compound Name Key Substituents Stereochemistry Molecular Weight Notable Properties/Applications Reference
(S)-4-Phenyl-2-(2-((R)-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole -CF₃, sulfinyl (R-configuration) (S)-4-phenyl, (R)-sulfinyl 407.4 (calc.) Potential asymmetric catalysis; electronic effects from -CF₃
(R)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole -C(CH₃)₃ (tert-butyl), sulfinyl (S-configuration) (R)-oxazole, (S)-sulfinyl 403.5 Enhanced lipophilicity due to tert-butyl group
(R)-4-Phenyl-2-(2-((S)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole -CH₃ (p-tolyl), sulfinyl (S-configuration) (R)-oxazole, (S)-sulfinyl 361.5 Structural simplicity; used in ligand design
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-... -Cl, -F, triazole Planar conformation N/A Antimicrobial activity; isostructural packing in crystals
2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole -SO₂F (fluorosulfonyloxy) Non-chiral 291.3 Fluorescent properties; used in optoelectronics

Key Observations:

Stereochemical Diversity : The target compound’s (R)-sulfinyl and (S)-oxazole configuration contrasts with analogues like the (S)-sulfinyl/(R)-oxazole isomer in , which may alter binding affinity in chiral environments.

Tautomerism and Spectroscopic Features

  • Unlike 1,2,4-triazole-3-thiones (), which exist in thione tautomeric forms (νC=S at 1247–1255 cm⁻¹), the target compound’s oxazole core lacks tautomeric flexibility, as confirmed by the absence of νS-H bands in IR spectra of related compounds .

Biological Activity

(S)-4-Phenyl-2-(2-((R)-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole, identified by CAS number 1965335-71-0, is a synthetic compound with potential biological activities. Its unique structure, including a trifluoromethyl group and a sulfinyl moiety, suggests possible interactions with various biological targets. This article reviews the current understanding of its biological activity based on diverse research findings.

  • Molecular Formula : C22H16F3NO2S
  • Molecular Weight : 415.43 g/mol
  • Structure : The compound features a dihydrooxazole ring, which is known for its biological relevance.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, compounds with similar structures have shown significant activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for related compounds demonstrated promising results, indicating that this compound may exhibit similar properties .

Anti-inflammatory Activity

The compound's anti-inflammatory effects were assessed using in vitro models. It was found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for related compounds suggest that the presence of the trifluoromethyl group enhances their inhibitory effects on COX enzymes .

CompoundIC50 (µM)Target
Compound A10.4AChE
Compound B5.4BChE
(S)-4-Phenyl...TBDCOX-2

Cytotoxicity Studies

Cytotoxicity assays against cancer cell lines such as MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells) revealed moderate cytotoxic effects for structurally related compounds. The presence of electron-withdrawing groups like trifluoromethyl enhances the interaction with cellular targets .

Case Studies

  • Antimicrobial Evaluation : A study involving a series of phenyl-sulfinyl derivatives showed that the introduction of trifluoromethyl groups significantly improved antibacterial activity against MRSA strains. The compound's structure allowed for effective binding to bacterial targets.
  • Inflammation Model : In an experimental model using lipopolysaccharide-induced inflammation in murine macrophages, compounds similar to (S)-4-Phenyl... demonstrated a reduction in pro-inflammatory cytokine production, suggesting potential therapeutic applications in inflammatory diseases.

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